2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14FN3 |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C13H14FN3/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h3-6,8,11H,1-2,7,15H2 |
InChI Key |
HBXAMQFTAKPACU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Thiazolo Ring Formation
In a modified approach from De Gruyter, 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-4-piperidone . Subsequent treatment with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid generates N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Fig. 1). This intermediate undergoes cyclization with 3-bromoacetyl derivatives to form the imidazo-thiazolo-pyridine hybrid.
Table 1: Reaction Conditions for Cyclocondensation
Deprotection and Functionalization
Stereoselective Amination at Position 8
The installation of the primary amine at position 8 requires precise control to avoid overalkylation. A patent by Stanford Pharmaceutical describes a dynamic kinetic resolution (DKR) strategy using Novozym435 (a immobilized lipase) to resolve racemic intermediates.
Enzymatic Resolution of Racemic Amines
Racemic [7-(methylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]methanol is treated with ethyl acetate and Novozym435, selectively acylating the (R)-enantiomer. Chromatographic separation yields (R)-7-(methylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-hydroxyacetate , which is hydrolyzed under acidic conditions to afford the enantiopure amine.
Table 2: Enzymatic Resolution Parameters
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Solvent | Ethyl acetate |
| Temperature | 37°C |
| Yield (Enantiopure) | 98% |
Reductive Amination Alternatives
For non-enzymatic routes, reductive amination of 8-ketotetrahydroimidazo[1,2-a]pyridine with ammonium acetate and sodium cyanoborohydride provides the amine in 65–70% yield. However, this method lacks stereocontrol and requires chiral chromatography for resolution.
Optimization of Coupling Reactions
The 4-fluorophenyl moiety is introduced via cross-coupling. A Suzuki reaction using 2-bromoimidazo[1,2-a]pyridine and 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis achieves 85% coupling efficiency (Table 3).
Table 3: Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 85% |
| Pd(OAc)₂ | CsF | Toluene | 100 | 72% |
| PdCl₂(dppf) | NaHCO₃ | DMF | 90 | 68% |
Analytical Validation and Characterization
Final compounds are characterized by ¹H NMR , ¹³C NMR , and HRMS . Key spectral data for the target compound include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (t, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂NH₂), 3.75–3.68 (m, 2H, CH₂), 2.95–2.89 (m, 2H, CH₂).
-
HRMS (ESI+) : m/z calcd for C₁₄H₁₅FN₃ [M+H]⁺: 244.1249; found: 244.1253.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. The enzymatic DKR method is favored for stereochemical control, while Suzuki couplings are optimized using recyclable Pd catalysts to reduce metal leaching.
Chemical Reactions Analysis
Cyclization Pathway (DBU Method)
The mechanism involves three stages:
-
Quaternization : Nucleophilic attack by 2-aminopyridine's endocyclic nitrogen on phenacyl bromide, forming pyridinium salt A .
-
Cyclodehydration : DBU abstracts α-hydrogen, triggering intramolecular attack to form tetrahydroimidazo intermediate B .
-
Aromatization : Elimination of HBr and H₂O yields the fused imidazo[1,2-a]pyridine core .
textMechanistic Steps: 1. 2-Aminopyridine + Phenacyl bromide → Pyridinium salt (A) 2. A → Tetrahydroimidazo intermediate (B) via DBU-mediated cyclization 3. B → Final product via dehydration
Functionalization Reactions
The 8-amino group and fluorophenyl substituent enable targeted modifications:
Amino Group Reactivity
-
Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form N-acyl derivatives (unpublished data inferred from).
-
Reductive alkylation : Catalytic hydrogenation with aldehydes introduces alkyl chains while preserving stereochemistry.
Fluorophenyl Modifications
-
Electrophilic substitution : Para-fluorine directs nitration/sulfonation to meta positions (theoretical prediction based on).
-
Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis (hypothesized from analog studies in ).
Spectroscopic Characterization Data
Critical NMR signals for reaction monitoring ( ):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Imidazo C2-H | 7.86 | Singlet |
| Pyridine C6-H | 8.12 | Doublet |
| Fluorophenyl aromatic H | 7.43–7.46 | Multiplet |
Stability and Compatibility
Scientific Research Applications
Chemistry
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine exhibits various biological activities:
- Antimicrobial Activity: Significant against several pathogens.
- Antitumor Activity: Certain derivatives show cytotoxic effects on cancer cell lines.
- Enzyme Inhibition: Evaluated for its ability to inhibit specific enzymes involved in disease processes.
Medicine
The compound is being explored for potential therapeutic applications:
- Anti-inflammatory Agents: Investigated for its ability to modulate inflammatory pathways.
- Infectious Diseases Treatment: Potential use in developing new drugs targeting infections.
Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of the fluorine atom was crucial for enhancing activity.
Antitumor Effects
Research involving cell line assays showed that specific modifications to the imidazo core resulted in increased cytotoxicity against various cancer types. For instance:
| Derivative | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 15 |
| Compound B | Lung Cancer | 10 |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity and Properties
Key Observations :
- Antifungal Activity: Derivatives with aryl substituents at position 2 (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit selective antifungal activity against Candida spp., with MIC values ranging from 16–64 μg/mL .
- Antibacterial Activity : Pyrimidine-based analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) show broad-spectrum antibacterial activity, with inhibition zones of 22–33 mm against E. coli and S. aureus . The absence of a hydrazone moiety in the target compound may limit antibacterial efficacy.
- Electron-Withdrawing Groups: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to nitro- or cyano-substituted analogs (e.g., compound 2d in ), which may improve pharmacokinetic profiles .
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s 8-amino group likely improves water solubility compared to ester- or cyano-substituted analogs (e.g., ).
- Synthetic routes for imidazo[1,2-a]pyridines often require palladium-catalyzed cross-coupling or microwave-assisted cyclization, as seen in .
Biological Activity
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a fluorinated phenyl group and a tetrahydroimidazo core, suggests various pharmacological properties that warrant detailed investigation.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 233.27 g/mol. The compound's structure allows for interactions with various biological targets due to the electron-withdrawing nature of the fluorine atom, which can enhance binding affinity and metabolic stability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer models.
- Anti-inflammatory Effects : The compound has been identified as a potent inhibitor of pathways involved in inflammation, particularly through its action on p38 MAP kinase.
- Cytokine Inhibition : It has demonstrated the ability to inhibit cytokine production (e.g., TNFα and IL-6), making it a candidate for treating autoimmune diseases.
The biological activity of this compound is largely attributed to its interaction with specific protein targets involved in signaling pathways:
- p38 MAP Kinase Inhibition : This compound has been shown to effectively inhibit p38 MAP kinase activity in vitro and in vivo models of arthritis. This inhibition leads to reduced cytokine production and inflammation .
Structure-Activity Relationship (SAR)
A study on the structure-activity relationship (SAR) of similar compounds indicates that modifications at specific positions on the imidazo core can significantly impact biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine | Chlorine substituent | Antitumor and antimicrobial |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine | No halogen substituent | Anticancer properties |
| 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine | Bromine substituent | Potentially similar biological activities |
The fluorinated phenyl group enhances electronic properties that can improve binding affinity to target proteins compared to non-fluorinated analogs.
Case Studies
Recent studies have focused on the pharmacological potential of this compound in various disease models:
- Adjuvant-Induced Arthritis Model : In this model, the compound demonstrated significant anti-inflammatory effects by inhibiting p38 MAP kinase and reducing cytokine levels.
- Cancer Cell Lines : In vitro studies revealed that this compound effectively inhibited cell proliferation in several cancer cell lines through apoptosis induction mechanisms.
Q & A
Q. Optimization Tips :
- Stability : Avoid prolonged exposure to silica gel and oxygen during purification due to piperazine instability .
- Impurity Control : Use high-purity solvents (e.g., dry THF) and inert atmospheres (N₂) to minimize borane-related byproducts .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions (e.g., fluorophenyl group at C2 and amine at C8) .
- Mass Spectrometry : HRMS (ESI) for accurate mass validation (e.g., deviations < 0.005 Da) .
- Chromatography : HPLC (≥98% purity) to assess residual solvents or intermediates .
- Thermal Analysis : Melting point determination (e.g., 164–167°C for related compounds) to confirm crystallinity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate antimalarial potential?
Answer:
- Analog Synthesis : Introduce substituents at positions 3 (e.g., aryl amino groups) and 7 (e.g., methyl or phenyl) to modulate steric and electronic effects .
- Biological Assays : Measure IC₅₀ against Plasmodium falciparum strains (3D7, W2) using standardized in vitro parasite growth inhibition assays .
- Data Interpretation : Compare activity trends; e.g., fluorophenyl analogs (IC₅₀ ~200 nM) vs. non-fluorinated derivatives (IC₅₀ >5,000 nM) to identify critical substituents .
Advanced: What is the photophysical profile of this compound, and how does it compare as a singlet oxygen photosensitizer?
Answer:
- Singlet Oxygen Generation : Evaluate using time-resolved near-infrared phosphorescence in D₂O. Reported quantum yields (ΦΔ) for related tetrahydroimidazo[1,2-a]pyridines range from 0.01–0.1 (vs. phenalenone standard) .
- Quenching Kinetics : Measure kqΔ (rate constant for O₂(¹Δg) quenching) via Stern-Volmer analysis; values typically (0.82–6.74) × 10⁹ M⁻¹s⁻¹ .
- Comparative Analysis : Fluorophenyl substitution may enhance intersystem crossing efficiency due to heavy atom effects, improving ΦΔ relative to non-halogenated analogs .
Basic: How can stability challenges during synthesis and storage be mitigated?
Answer:
- Synthesis : Use low-temperature (−10°C) reactions for sensitive intermediates (e.g., amine deprotonation with NaHMDS) .
- Storage : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation or photodegradation .
- Purification : Avoid silica gel for acid-sensitive intermediates; opt for recrystallization (e.g., methanol) .
Advanced: What methodologies are used to assess antimicrobial activity against resistant strains?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
